molecular formula C20H28N2O3S B11299512 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide

Cat. No.: B11299512
M. Wt: 376.5 g/mol
InChI Key: VURQUKBQNONNTH-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with dimethyl, methylphenylsulfonyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone and an amine.

    Substitution Reactions:

    Sulfonylation: The sulfonyl group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 4-methylphenylsulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(4-methylphenyl)aminomethyl]aniline
  • 4-Methyl-N-(4-methylphenyl)sulfonylbenzamide
  • N-(4-Methylphenyl)-N’-propyl-1H-pyrrole-2-carboxamide

Uniqueness

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]butanamide

InChI

InChI=1S/C20H28N2O3S/c1-6-8-18(23)21-20-19(15(4)16(5)22(20)13-7-2)26(24,25)17-11-9-14(3)10-12-17/h9-12H,6-8,13H2,1-5H3,(H,21,23)

InChI Key

VURQUKBQNONNTH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CCC)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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